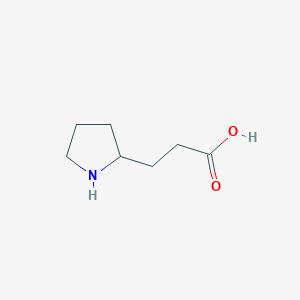

3-Pyrrolidin-2-yl-propionic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-pyrrolidin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-7(10)4-3-6-2-1-5-8-6/h6,8H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDODKLFTVMWQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40338758 | |

| Record name | 3-Pyrrolidin-2-yl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18325-18-3 | |

| Record name | 3-Pyrrolidin-2-yl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Pyrrolidin-2-yl-propionic Acid from L-Proline

Abstract

3-Pyrrolidin-2-yl-propionic acid, a β-homologue of the proteinogenic amino acid L-proline, represents a valuable chiral building block in medicinal chemistry and drug development. Its incorporation into peptide backbones can induce specific secondary structures and enhance metabolic stability, making it a target of significant synthetic interest. This in-depth guide details a robust and well-established synthetic pathway for the preparation of (S)-3-(pyrrolidin-2-yl)propanoic acid, starting from the inexpensive and enantiopure precursor, L-proline. The core of this strategy is the Arndt-Eistert homologation, a reliable method for one-carbon chain extension of carboxylic acids. This document provides a comprehensive overview of the retrosynthetic analysis, a step-by-step synthetic workflow, detailed experimental protocols, and critical mechanistic insights to equip researchers and drug development professionals with the knowledge to successfully implement this synthesis.

Introduction and Strategic Overview

β-Amino acids are integral components of numerous biologically active molecules, including pharmaceuticals and natural products.[1] Unlike their α-amino acid counterparts, they introduce an additional carbon into the peptide backbone, which imparts unique conformational constraints and increased resistance to enzymatic degradation.[2] (S)-3-(Pyrrolidin-2-yl)propanoic acid, or β-homoproline, is a particularly noteworthy analogue, as it combines the structural rigidity of the pyrrolidine ring with the modified spacing of a β-amino acid.[3][4] This unique combination has made it a valuable synthon in the development of peptidomimetics, enzyme inhibitors, and other complex therapeutic agents.[5][6]

The synthesis of this target molecule from L-proline is an exercise in strategic chemical manipulation, requiring careful protection of functional groups and stereoretentive carbon chain extension. The chosen synthetic approach leverages the Arndt-Eistert reaction, a classic yet powerful method for homologating carboxylic acids.[7][8] This pathway is advantageous due to its reliability and, crucially, the preservation of the stereocenter at the α-carbon during the key rearrangement step.[8][9]

Retrosynthetic Analysis

A logical disconnection of the target molecule, (S)-3-(pyrrolidin-2-yl)propanoic acid, reveals the core synthetic challenge: the addition of a methylene unit between the original carboxyl group and the α-carbon of the proline ring. This one-carbon homologation points directly to L-proline as the logical chiral starting material. The Arndt-Eistert synthesis is the forward-synthetic equivalent of this retrosynthetic step.

The Synthetic Pathway: Arndt-Eistert Homologation

The conversion of L-proline to its β-homologue is achieved through a multi-step sequence centered around the Arndt-Eistert reaction. The overall workflow requires initial protection of the reactive amine, activation of the carboxylic acid, formation of a key diazoketone intermediate, a stereoretentive Wolff rearrangement, and final deprotection.[9][10]

Sources

- 1. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 2. Arndt-Eistert Synthesis [organic-chemistry.org]

- 3. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Proline Derivatives and Analogs [sigmaaldrich.com]

- 7. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Arndt-eistert homologation | PPTX [slideshare.net]

Enantioselective Synthesis of (R)-3-Pyrrolidin-2-yl-propionic Acid: A Technical Guide for Drug Development Professionals

Introduction: The Significance of Chiral Pyrrolidine Scaffolds

(R)-3-Pyrrolidin-2-yl-propionic acid, also known as (R)-β-homoproline, is a chiral cyclic β-amino acid. Its structural motif is of significant interest in medicinal chemistry and drug development. The pyrrolidine ring is a prevalent feature in numerous natural products and FDA-approved pharmaceuticals, valued for its conformational rigidity and ability to serve as a versatile scaffold. The introduction of a stereocenter, particularly in the (R)-configuration, is often crucial for achieving desired pharmacological activity and minimizing off-target effects. This guide provides an in-depth exploration of a robust and efficient methodology for the enantioselective synthesis of this valuable building block, tailored for researchers, scientists, and professionals in the field of drug development.

Strategic Approach: Organocatalytic Intramolecular Michael Addition

While several strategies can be envisioned for the asymmetric synthesis of (R)-3-Pyrrolidin-2-yl-propionic acid, this guide will focus on an organocatalytic approach leveraging an intramolecular heteroatom Michael addition. This strategy is advantageous due to its operational simplicity, use of metal-free catalysts, and the potential for high enantioselectivity. The key transformation involves the cyclization of a carefully designed acyclic precursor, catalyzed by a chiral secondary amine catalyst, typically a diarylprolinol silyl ether.

The underlying principle of this catalytic cycle is the formation of a chiral enamine intermediate between the aldehyde functionality of the substrate and the organocatalyst. This enamine then undergoes an intramolecular Michael addition, with the chiral environment of the catalyst directing the stereochemical outcome of the ring closure. Subsequent hydrolysis releases the chiral product and regenerates the catalyst.

Synthetic Pathway Overview

The proposed synthetic route commences with readily available starting materials and proceeds through a key organocatalytic cyclization step to establish the chiral pyrrolidine ring.

Caption: Overall synthetic strategy for (R)-3-Pyrrolidin-2-yl-propionic acid.

Detailed Experimental Protocols

Part 1: Synthesis of the Acyclic Precursor (N-Cbz-protected amino-enal)

The synthesis of the acyclic precursor is a critical step, as it incorporates the necessary functionalities for the subsequent key cyclization reaction.

Protocol 1: Synthesis of N-Cbz-4-aminobutanal

-

Starting Material: Commercially available 4-aminobutanol.

-

N-Protection: React 4-aminobutanol with benzyl chloroformate (Cbz-Cl) in the presence of a mild base (e.g., NaHCO₃) in a biphasic solvent system (e.g., dioxane/water) to yield N-Cbz-4-aminobutanol.

-

Oxidation: The protected amino alcohol is then oxidized to the corresponding aldehyde. A mild and selective oxidation method, such as the use of Dess-Martin periodinane (DMP) or a Swern oxidation, is recommended to avoid over-oxidation to the carboxylic acid.

Protocol 2: Chain Elongation to the α,β-Unsaturated Ester

-

Reaction: The crude N-Cbz-4-aminobutanal is subjected to a Horner-Wadsworth-Emmons reaction with a phosphonate ylide, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an anhydrous solvent (e.g., THF).

-

Purification: The resulting α,β-unsaturated ester is purified by column chromatography on silica gel.

Part 2: Key Organocatalytic Intramolecular Michael Addition

This step constitutes the core of the enantioselective synthesis, where the chiral center is established.[1]

Caption: Organocatalytic cycle for the intramolecular Michael addition.

Protocol 3: Enantioselective Cyclization

-

Catalyst: A diarylprolinol silyl ether catalyst, such as (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, is employed.

-

Reaction Conditions: The acyclic precursor is dissolved in a non-polar solvent like toluene or dichloromethane. The organocatalyst (typically 10-20 mol%) and a co-catalyst, often a weak acid like benzoic acid, are added.

-

Execution: The reaction is typically stirred at room temperature and monitored by TLC or LC-MS for the consumption of the starting material.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is purified by column chromatography to yield the N-Cbz protected ester of (R)-3-pyrrolidin-2-yl-propionic acid.

Part 3: Deprotection to Yield the Final Product

The final step involves the removal of the protecting groups to afford the target amino acid.

Protocol 4: Hydrolysis and Hydrogenolysis

-

Ester Hydrolysis: The ester is first hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of THF and water.

-

Cbz Deprotection: The N-Cbz group is removed by catalytic hydrogenation. The N-Cbz protected amino acid is dissolved in a suitable solvent like methanol or ethanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) until the reaction is complete.

-

Isolation: The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product, (R)-3-Pyrrolidin-2-yl-propionic acid.

Data Summary and Performance Metrics

The efficiency of the key organocatalytic cyclization step is paramount for the overall success of the synthesis. The following table summarizes expected performance metrics based on analogous transformations reported in the literature.[1]

| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| 10 | Toluene | 25 | 24 | 85-95 | >95 |

| 20 | CH₂Cl₂ | 25 | 36 | 80-90 | >95 |

| 10 | Toluene | 0 | 48 | 85-95 | >98 |

Alternative Strategy: Chiral Auxiliary-Based Approach

An alternative and equally viable strategy involves the use of a chiral auxiliary, specifically an N-tert-butanesulfinyl imine, to direct the stereoselective formation of the pyrrolidine ring. This approach has proven effective in the synthesis of various 2-substituted pyrrolidines.[2]

The synthesis would begin with the preparation of the chiral N-tert-butanesulfinyl imine from 4-chlorobutanal. The addition of a suitable nucleophile, such as a vinyl Grignard reagent, would proceed with high diastereoselectivity, controlled by the chiral sulfinyl group. Subsequent intramolecular cyclization would furnish the 2-vinylpyrrolidine derivative. Ozonolysis of the vinyl group followed by oxidation would then yield the desired carboxylic acid. Finally, removal of the sulfinyl auxiliary under acidic conditions would provide the target molecule.

Caption: Chiral auxiliary-based synthetic route.

Conclusion and Future Perspectives

The enantioselective synthesis of (R)-3-Pyrrolidin-2-yl-propionic acid is a critical endeavor for the advancement of drug discovery programs targeting chiral nitrogen-containing scaffolds. The organocatalytic intramolecular Michael addition presented in this guide offers a highly efficient and stereocontrolled route to this valuable molecule. The methodology is characterized by its mild reaction conditions, avoidance of heavy metals, and the ability to generate the target compound in high enantiomeric purity. Further optimization of catalyst loading and reaction parameters may lead to even more efficient and scalable processes suitable for industrial applications. The exploration of alternative chiral auxiliaries and catalytic systems remains a fertile ground for future research, promising to further refine and expand the synthetic chemist's toolkit for accessing these important chiral building blocks.

References

-

List, B., et al. (2008). An Improved Protocol for Asymmetric, Intramolecular Heteroatom Michael Addition Using Organocatalysis: Enantioselective Syntheses of Homoproline, Pelletierine, and Homopipecolic Acid. Journal of the American Chemical Society, 130(43), 14139–14141. [Link]

-

Carboni, D., et al. (2023). Stereoselective Synthesis of α-Disubstituted β-Homoprolines. Organic Letters, 25(39), 7215–7219. [Link]

-

Foubelo, F., & Yus, M. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1235–1257. [Link]

-

Carboni, D., et al. (2023). Stereoselective Synthesis of α-Disubstituted β-Homoprolines. ACS Publications. [Link]

Sources

chemical and physical properties of 3-Pyrrolidin-2-yl-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-Pyrrolidin-2-yl-propionic acid, a substituted derivative of the amino acid proline, represents a molecule of significant interest within the realms of medicinal chemistry and drug development. Its structural motif, featuring a pyrrolidine ring coupled with a propionic acid side chain, offers a versatile scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the chemical and physical properties of this compound, alongside insights into its characterization and safe handling. The information presented herein is intended to empower researchers to leverage the full potential of this compound in their scientific endeavors.

Section 1: Core Molecular Attributes

This compound, systematically named 3-(pyrrolidin-2-yl)propanoic acid, is a chiral molecule possessing a secondary amine and a carboxylic acid functional group. This dual functionality imparts both basic and acidic characteristics, influencing its solubility and reactivity.

Chemical Structure and Identification

-

IUPAC Name: 3-(pyrrolidin-2-yl)propanoic acid[1]

-

Synonyms: 2-Pyrrolidinepropanoic acid, 3-(2-Pyrrolidinyl)propanoic acid[1]

The structure of this compound is characterized by a five-membered saturated pyrrolidine ring, with a propionic acid group attached at the 2-position. The presence of a stereocenter at the 2-position of the pyrrolidine ring means the molecule can exist as two enantiomers, (R)- and (S)-3-pyrrolidin-2-yl-propionic acid.

| Identifier | Value |

| SMILES | C1CC(NC1)CCC(=O)O[1] |

| InChI | InChI=1S/C7H13NO2/c9-7(10)4-3-6-2-1-5-8-6/h6,8H,1-5H2,(H,9,10)[1] |

| InChIKey | HIDODKLFTVMWQL-UHFFFAOYSA-N[1] |

Section 2: Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental to its application in research and development, guiding decisions on formulation, purification, and experimental design.

Computed Properties

While experimental data for some properties remains limited in publicly accessible literature, computational models provide valuable estimations.

| Property | Value | Source |

| XLogP3 | -2.1 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 49.3 Ų | PubChem[1][2] |

| Hydrogen Bond Donors | 2 | ChemScene[2] |

| Hydrogen Bond Acceptors | 2 | ChemScene[2] |

| Rotatable Bonds | 3 | ChemScene[2] |

The negative XLogP3 value suggests a high degree of hydrophilicity, indicating good potential for aqueous solubility. The TPSA is also indicative of a molecule that can readily engage in hydrogen bonding, further supporting its likely solubility in polar solvents.

Experimental Properties (where available)

Experimental data for the physical properties of this compound is not widely reported. For the hydrochloride salt of a related compound, 3-pyrrolidin-1-yl-propionic acid HCl, a melting point of 162-172°C has been documented. It is crucial for researchers to experimentally determine key parameters such as melting point, boiling point, and pKa for the specific enantiomer and form (free acid or salt) of this compound being utilized.

Section 3: Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound.

Mass Spectrometry

The National Institute of Standards and Technology (NIST) and SpectraBase databases contain a reference to a GC-MS spectrum for this compound.[1] While direct access to the full spectrum may require a subscription, the presence of this data confirms its amenability to mass spectrometric analysis. The fragmentation pattern would be expected to show characteristic losses of the carboxylic acid group and fragmentation of the pyrrolidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Signals corresponding to the protons on the pyrrolidine ring, the methine proton at the C2 position, and the methylene protons of the propionic acid side chain. The chemical shifts and coupling constants of these protons would provide definitive information about the connectivity and stereochemistry of the molecule.

-

¹³C NMR: Resonances for the seven carbon atoms, including the carbonyl carbon of the carboxylic acid, the carbons of the pyrrolidine ring, and the carbons of the propionic acid side chain.

Workflow for NMR Analysis:

Caption: A typical workflow for the structural elucidation of this compound using NMR spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the functional groups present:

-

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ for the carboxylic acid.

-

N-H stretch: A moderate band around 3300-3500 cm⁻¹ for the secondary amine.

-

C=O stretch: A strong, sharp band around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl group.

-

C-N stretch: A band in the region of 1020-1250 cm⁻¹.

Section 4: Synthesis and Reactivity

The synthesis of this compound and its derivatives is a key area of interest for medicinal chemists. While specific, detailed laboratory protocols for the parent compound are not widely published outside of patent literature, general synthetic strategies can be inferred.

Synthetic Approaches

The synthesis of this compound often involves the use of proline as a chiral starting material. One approach involves the stereoselective synthesis of derivatives, such as (2S, 2′S)-3-phenyl-2-(pyrrolidin-2′-yl)propionic acid, starting from L-proline.[3] The synthesis of related compounds, such as 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives, highlights the reactivity of the propionic acid moiety in amidation reactions.

Reactivity Profile

The chemical reactivity of this compound is dictated by its two primary functional groups:

-

Carboxylic Acid: This group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol.

-

Secondary Amine: The pyrrolidine nitrogen is nucleophilic and can participate in reactions such as alkylation, acylation, and sulfonylation.

The bifunctional nature of this molecule makes it an excellent building block for the creation of diverse chemical libraries.

Section 5: Safety and Handling

Given the absence of a specific Material Safety Data Sheet (MSDS) for this compound, a cautious approach to handling is warranted, drawing upon the known hazards of its constituent functional groups: pyrrolidines and carboxylic acids.

General Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any potential dust or vapors.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse thoroughly with water.

Hazard Assessment

-

Pyrrolidine: Pyrrolidine itself is a flammable liquid and is harmful if swallowed or inhaled. It can cause severe skin burns and eye damage.[4]

-

Propionic Acid: Propionic acid is also a corrosive substance that can cause severe skin burns and eye damage. It may also cause respiratory irritation.

Based on these related compounds, this compound should be treated as a potentially corrosive and irritating substance.

Diagram of Safe Handling Protocol:

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.

Section 6: Applications in Drug Discovery and Development

The structural features of this compound make it a valuable precursor in the synthesis of pharmacologically active compounds. Its derivatives have been explored as intermediates in the preparation of dolastatin 10 analogs, which are potent anticancer agents.[5] The pyrrolidine ring is a common motif in many natural products and approved drugs, often imparting favorable pharmacokinetic properties. The propionic acid side chain provides a handle for further chemical modification and conjugation to other molecules.

Conclusion

This compound is a promising building block for chemical synthesis and drug discovery. While a comprehensive experimental dataset for its physicochemical properties is still emerging, its structural attributes and the properties of related compounds provide a solid foundation for its use in the laboratory. Adherence to rigorous safety protocols is essential when working with this and any novel chemical entity. Further research into the experimental characterization of this molecule will undoubtedly facilitate its broader application in the scientific community.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Taylor & Francis. Synthesis and Structure Determination of (2S, 2′S)-3-Phenyl-2-(pyrrolidin-2′-yl)- propionic Acid. CoLab. [Link]

-

PubChem. 3-(Pyridin-2-yl)propanoic acid. National Center for Biotechnology Information. [Link]

- Google Patents. New preparation of this compound derivatives.

Sources

- 1. This compound | C7H13NO2 | CID 550965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 3-[(2R)-Pyrrolidin-2-yl]propanoic acid | C7H13NO2 | CID 11528359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. KR20070086128A - New preparation of this compound derivatives - Google Patents [patents.google.com]

The Pyrrolidin-2-yl-propionic Acid Scaffold: A Privileged Motif in Modulating Biological Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Pharmacophore

The 3-pyrrolidin-2-yl-propionic acid core represents a significant "privileged scaffold" in medicinal chemistry. Its inherent structural features, including a chiral center, a secondary amine for diverse functionalization, and a carboxylic acid group for engaging with biological targets, provide a versatile platform for the design of novel therapeutic agents. This guide delves into the diverse biological activities exhibited by derivatives of this scaffold, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common feature in numerous natural products and FDA-approved drugs, valued for its ability to introduce conformational rigidity and provide key hydrogen bond donors and acceptors.[1] The propionic acid side chain, a well-known pharmacophore in its own right, particularly in the realm of non-steroidal anti-inflammatory drugs (NSAIDs), further enhances the therapeutic potential of this combined scaffold.[2]

This technical guide will explore the multifaceted biological landscape of this compound derivatives, with a particular focus on their roles as enzyme inhibitors and antimicrobial agents. We will dissect the underlying molecular interactions, provide detailed experimental protocols for their biological characterization, and present a framework for the rational design of future drug candidates based on this promising molecular architecture.

Diverse Biological Activities of this compound Derivatives

The unique combination of the pyrrolidine ring and the propionic acid moiety has led to the discovery of derivatives with a wide array of biological activities. These compounds have been investigated for their potential as anti-inflammatory, antimicrobial, anticancer, anticonvulsant, and enzyme inhibitory agents.[2] The ability to readily modify both the pyrrolidine nitrogen and the carboxylic acid group allows for the fine-tuning of physicochemical properties and target specificity.

Angiotensin-Converting Enzyme (ACE) Inhibition: A Case Study in Rational Drug Design

A notable application of the this compound scaffold is in the development of Angiotensin-Converting Enzyme (ACE) inhibitors for the treatment of hypertension.[3][4] ACE is a key zinc metalloproteinase in the renin-angiotensin system (RAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[4]

Mechanism of Action: ACE inhibitors containing the pyrrolidine scaffold are designed to mimic the C-terminal dipeptide of angiotensin I, allowing them to bind to the active site of ACE with high affinity. The carboxylic acid group of the propionic acid moiety chelates the essential zinc ion in the enzyme's active site, while the pyrrolidine ring and its substituents engage in hydrophobic and hydrogen bonding interactions with surrounding amino acid residues, leading to potent inhibition of the enzyme's activity.

A compelling example is the design and synthesis of 3-mercapto-2-methyl-propanoyl-pyrrolidine derivatives.[5] These compounds were designed based on a pharmacophore model generated from the crystal structure of lisinopril complexed with human ACE. The design incorporated a mercapto group for strong zinc chelation, a methyl group on the propanoyl chain to mimic the side chain of alanine, and various substitutions on the pyrrolidine ring to optimize binding interactions.[5]

Experimental Protocols: A Guide to Biological Evaluation

The characterization of the biological activity of this compound derivatives necessitates a suite of robust and validated in vitro and in vivo assays. This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: In Vivo Evaluation of Antihypertensive Activity

This protocol describes the evaluation of the hypotensive effects of novel 3-mercapto-2-methyl-propanoyl-pyrrolidine derivatives in an animal model, as demonstrated in the study of novel ACE inhibitors.[5]

Causality Behind Experimental Choices: The use of an in vivo model is critical to assess the overall physiological effect of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, which cannot be fully evaluated in vitro. The choice of a standard ACE inhibitor like Captopril as a positive control provides a benchmark for evaluating the potency and duration of action of the test compounds.

Self-Validating System: The protocol includes a control group receiving only the vehicle to account for any effects of the administration procedure itself. The use of multiple time points for blood pressure measurement allows for the determination of the onset and duration of the antihypertensive effect.

Step-by-Step Methodology:

-

Animal Model: Utilize adult male Wistar rats, housed under standard laboratory conditions with free access to food and water.

-

Blood Pressure Measurement: Employ a non-invasive tail-cuff method to measure systolic blood pressure and heart rate. Acclimatize the animals to the procedure for several days before the experiment to minimize stress-induced variations.

-

Compound Administration: Prepare solutions of the test compounds and the reference drug (e.g., Captopril) in a suitable vehicle (e.g., saline). Administer the compounds orally or intraperitoneally at a predetermined dose. The control group receives the vehicle alone.

-

Data Collection: Measure blood pressure and heart rate at regular intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours) post-administration.

-

Data Analysis: Calculate the mean change in blood pressure from the baseline for each group at each time point. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed effects compared to the control group.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of novel pyrrolidine derivatives against various bacterial strains.[6]

Causality Behind Experimental Choices: The broth microdilution method is a standardized and quantitative technique that allows for the determination of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This provides a precise measure of the compound's potency.

Self-Validating System: The inclusion of a positive control (a known antibiotic like ciprofloxacin) and a negative control (no compound) in each assay plate ensures the validity of the results. The use of standardized bacterial inoculums and growth media minimizes variability.

Step-by-Step Methodology:

-

Preparation of Compounds: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.

-

Preparation of Microtiter Plates: Perform serial two-fold dilutions of the compound stock solutions in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.

-

Preparation of Bacterial Inoculum: Culture the bacterial strains overnight and then dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Add 100 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation: Summarizing Biological Activity

Quantitative data from biological assays are best presented in a tabular format for clear comparison and analysis.

| Compound ID | Target | Assay Type | IC50 / MIC (µM) | Reference |

| VIe | ACE | In vivo hypotensive | More potent than Captopril | [5] |

| Generic Pyrrolidine 1 | S. aureus | Broth Microdilution | 16-256 | [6] |

| Generic Pyrrolidine 2 | E. coli | Broth Microdilution | >256 | [6] |

| MAK01 | COX-1 | In vitro inhibition | 314 | [7] |

| MAK01 | COX-2 | In vitro inhibition | 130 | [7] |

| MAK01 | 5-LOX | In vitro inhibition | 105 | [7] |

Signaling Pathways and Logical Relationships

The biological effects of this compound derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for designing more selective and potent compounds.

NF-κB Signaling Pathway in Inflammation

Many anti-inflammatory agents exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Caption: The canonical NF-κB signaling pathway.

General Experimental Workflow for Biological Screening

The following diagram illustrates a typical workflow for the initial biological screening of novel this compound derivatives.

Caption: A generalized workflow for drug discovery.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the development of biologically active compounds. The derivatives of this core structure have demonstrated a remarkable diversity of pharmacological effects, including potent ACE inhibition and promising antimicrobial and anti-inflammatory activities. The inherent drug-like properties of this scaffold, combined with the potential for extensive chemical modification, make it an attractive platform for future drug discovery efforts.

Future research in this area should focus on several key aspects. Firstly, the exploration of a wider range of biological targets is warranted. High-throughput screening of this compound derivative libraries against diverse enzyme and receptor panels could unveil novel activities. Secondly, a deeper understanding of the structure-activity relationships is crucial for the rational design of more potent and selective compounds. Computational modeling and co-crystallization studies with target proteins will be invaluable in this regard. Finally, the optimization of the pharmacokinetic and toxicological profiles of lead compounds will be essential for their successful translation into clinical candidates. The continued investigation of this versatile scaffold holds significant promise for the discovery of next-generation therapeutics to address a multitude of human diseases.

References

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (URL: [Link])

-

ACE inhibitors hypothesis generation for selective design, synthesis and biological evaluation of 3-mercapto-2-methyl-propanoyl-pyrrolidine-3-imine derivatives as antihypertensive agents. (URL: [Link])

-

Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. (URL: [Link])

-

Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. (URL: [Link])

-

Expanded Library of Novel 2,3-Pyrrolidinedione Analogues Exhibit Anti-biofilm Activity. (URL: [Link])

-

Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. (URL: [Link])

-

Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (URL: [Link])

-

This compound. (URL: [Link])

-

Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (URL: [Link])

-

Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. (URL: [Link])

-

Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (URL: [Link])

-

Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. (URL: [Link])

-

Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds. (URL: [Link])

-

View of Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (URL: [Link])

-

View of Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. (URL: [Link])

-

The synthesis and study of antimicrobial activity of 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids. (URL: [Link])

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (URL: [Link])

-

Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (URL: [Link])

Sources

- 1. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]

- 4. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ACE inhibitors hypothesis generation for selective design, synthesis and biological evaluation of 3-mercapto-2-methyl-propanoyl-pyrrolidine-3-imine derivatives as antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Pyrrolidine Scaffold as a Cornerstone in Modern Therapeutics

Abstract: The five-membered nitrogen-containing heterocycle, pyrrolidine, has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its significance is rooted in a unique combination of structural and physicochemical properties: a non-planar, saturated ring system that allows for three-dimensional exploration of chemical space, the presence of multiple stereogenic centers for precise target recognition, and a nitrogen atom that can act as a hydrogen bond donor or acceptor.[3][4][5][6] This guide provides an in-depth analysis of the therapeutic applications of pyrrolidine-containing compounds, delving into their roles in oncology, infectious diseases, central nervous system disorders, and metabolic diseases. We will explore the mechanisms of action of key drugs, present quantitative data on their efficacy, detail relevant synthetic strategies, and provide exemplary protocols for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile pyrrolidine framework in the design of next-generation therapeutics.

Part 1: The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The prevalence of the pyrrolidine ring in FDA-approved drugs is not coincidental; it is a direct result of its advantageous molecular properties that make it an ideal building block for creating potent and selective therapeutic agents.[4] Unlike flat, aromatic systems, the saturated sp³-hybridized nature of the pyrrolidine ring confers significant three-dimensionality.[3][4] This non-planarity, often described as "pseudorotation," allows substituents to be projected into space in well-defined vectors, facilitating optimal interactions with the complex 3D architecture of biological targets like enzymes and receptors.[3][5]

Furthermore, the pyrrolidine scaffold can possess up to four stereogenic carbon atoms, leading to a multitude of possible stereoisomers.[4] This stereochemical diversity is a critical tool for medicinal chemists, as different stereoisomers can exhibit vastly different biological profiles and binding affinities for enantioselective proteins.[3][5] The strategic placement of substituents with defined stereochemistry is a cornerstone of modern drug design, enabling the fine-tuning of potency and the reduction of off-target effects. The nitrogen atom within the ring also plays a crucial role, often serving as a key interaction point with the target protein as either a hydrogen bond donor or, when substituted, a hydrogen bond acceptor.[6]

Caption: Core attributes of the pyrrolidine scaffold and their impact on drug design.

Part 2: Therapeutic Applications Across Key Disease Areas

The versatility of the pyrrolidine scaffold is evident in the wide range of therapeutic areas where its derivatives have found application. From fighting cancer and viral infections to managing diabetes and neurological disorders, these compounds are integral to modern medicine.[1][7]

Oncology

In cancer therapy, the pyrrolidine framework is leveraged to create agents that can selectively interact with oncogenic targets like enzymes, receptors, and DNA.[8] Its structure allows for precise tailoring of physicochemical properties to enhance target selectivity and improve drug delivery to the tumor microenvironment.[8]

Marketed Anticancer Drugs Containing a Pyrrolidine Moiety:

| Drug Name | Mechanism of Action | Therapeutic Use |

|---|---|---|

| Sunitinib | Inhibits multiple receptor tyrosine kinases (e.g., VEGFR, PDGFR) | Renal cell carcinoma, GIST |

| Larotrectinib | Tropomyosin receptor kinase (TRK) inhibitor | TRK fusion-positive solid tumors |

| Topotecan | Topoisomerase I inhibitor | Ovarian cancer, lung cancer |

| Veliparib | Poly (ADP-ribose) polymerase (PARP) inhibitor | Ovarian cancer (in combination) |

| Futibatinib | Fibroblast growth factor receptor 4 (FGFR4) inhibitor | Cholangiocarcinoma |

Data sourced from various reviews on anticancer agents.[1][8]

One key oncogenic pathway frequently targeted by novel therapeutics is the PI3K/AKT/mTOR signaling cascade, which is often dysregulated in various cancers. Pyrrolidine derivatives have been designed to inhibit components of this pathway, thereby blocking signals that promote cell proliferation and survival.[8]

Caption: Inhibition of the PI3K/AKT/mTOR pathway by pyrrolidine-based compounds.

Infectious Diseases

Pyrrolidine-containing compounds have demonstrated significant potential as antiviral and antibacterial agents.[1][9] A substantial number of antiviral drugs targeting the Hepatitis C Virus (HCV) incorporate a pyrrolidine ring.[9][10]

-

Antiviral Applications: In the context of HCV, pyrrolidine derivatives have been developed as potent inhibitors of viral proteases, such as NS3/4A, and the NS5A protein, which are essential for viral replication.[6][9] For instance, Telaprevir is a peptidomimetic inhibitor of the HCV NS3/4A serine protease.[9] More recently, the main protease (MPro) of coronaviruses, including SARS-CoV-2, has been identified as a key target for pyrrolidine-based inhibitors.

-

Antibacterial Applications: The well-known antibiotic Clindamycin features a pyrrolidine moiety and is effective against a range of anaerobic bacteria.[1] Research is ongoing to develop novel pyrrolidine-based antibacterial agents to combat the growing threat of antibiotic resistance.[1][11]

Central Nervous System (CNS) Disorders

The ability to craft molecules with precise three-dimensional shapes makes the pyrrolidine scaffold highly suitable for designing drugs that act on the CNS.[12] Several FDA-approved drugs for neurological and psychiatric conditions contain this ring system.

-

Aniracetam: A nootropic agent used to improve cognitive function.[1]

-

Levetiracetam: A widely used anticonvulsant for the treatment of epilepsy.[13]

-

Procyclidine: An anticholinergic drug used to treat Parkinsonism.[1]

-

Rolipram: An antidepressant that acts as a selective phosphodiesterase-4 (PDE4) inhibitor.[1]

The development of these drugs often relies on chiral synthesis to produce the specific stereoisomer responsible for the desired therapeutic effect.[12]

Metabolic Disorders

Pyrrolidine derivatives are at the forefront of treating metabolic disorders, particularly type 2 diabetes.[14]

-

DPP-4 Inhibitors: A major class of oral anti-hyperglycemic agents, Dipeptidyl Peptidase-4 (DPP-4) inhibitors, frequently incorporate a pyrrolidine core. Drugs like Vildagliptin and Saxagliptin utilize this scaffold to effectively inhibit the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like GLP-1.[8][14] By prolonging the action of these hormones, DPP-4 inhibitors enhance glucose-dependent insulin secretion.

Quantitative Efficacy of a Pyrrolidine-based DPP-4 Inhibitor:

| Compound | Target | IC50 Value (µM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |

|---|

| Compound 17a | DPP-4 | 0.017 | 1324 | 1164 |

Data from a study on novel pyrrolidine-2-carbonitrile derivatives.[15]

-

α-Glucosidase Inhibitors: Polyhydroxylated pyrrolidines, also known as aza-sugars, can mimic the transition state of carbohydrate processing enzymes.[4] This property makes them effective inhibitors of enzymes like α-glucosidase, which is involved in the breakdown of complex carbohydrates into glucose. By inhibiting this enzyme, these compounds can delay glucose absorption and lower postprandial blood glucose levels.[2][4]

Part 3: Synthetic Strategies and Lead Optimization

The synthesis of biologically active pyrrolidines is a major focus of organic and medicinal chemistry.[16][17] Strategies can be broadly classified into two categories: (1) the construction of the pyrrolidine ring from acyclic precursors and (2) the functionalization of a pre-existing pyrrolidine ring, such as L-proline.[3][10]

-

Ring Construction: Methods like the 1,3-dipolar cycloaddition of azomethine ylides are powerful tools for building highly substituted pyrrolidine rings in a stereocontrolled manner.[11] Transition metal-catalyzed cyclization reactions also provide efficient routes to functionalized pyrrolidines and pyrrolidinones.[16]

-

Functionalization of Proline: The naturally occurring chiral amino acid L-proline is a common and cost-effective starting material.[4][10] Its single chiral center can be used to direct the stereochemistry of subsequent reactions, making it an invaluable building block for asymmetric synthesis.[10][18]

The general workflow for developing a novel pyrrolidine-based therapeutic involves several key stages, from initial design and synthesis to comprehensive biological evaluation.

Caption: General workflow for the discovery of pyrrolidine-based drug candidates.

Part 4: Experimental Protocols for Efficacy Evaluation

To ensure the scientific integrity of drug discovery programs, rigorous and validated experimental protocols are essential. The following is a representative protocol for evaluating the anti-inflammatory potential of pyrrolidine derivatives via a cyclooxygenase (COX) inhibition assay.[19]

Protocol: In Vitro COX-1 and COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test pyrrolidine compounds against COX-1 and COX-2 enzymes, which are key mediators of inflammation.[19][20]

Materials:

-

COX-1 (ovine) and COX-2 (human recombinant) enzymes

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic co-substrate)

-

Test pyrrolidine derivatives and a reference inhibitor (e.g., Celecoxib)

-

Tris-HCl buffer (pH 8.0)

-

Heme cofactor

-

96-well microplates

-

Spectrophotometer (plate reader)

Procedure:

-

Compound Preparation: Prepare stock solutions of test pyrrolidine derivatives and the reference inhibitor in DMSO. Create a series of dilutions in Tris-HCl buffer to achieve a range of final assay concentrations.

-

Reaction Setup: In a 96-well plate, add the following to each well in order:

-

150 µL Tris-HCl buffer (pH 8.0)

-

10 µL Heme

-

10 µL of the test compound dilution (or buffer for control wells)

-

10 µL of COX-1 or COX-2 enzyme solution

-

-

Pre-incubation: Gently mix and incubate the plate at 25°C for 5 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing both arachidonic acid and TMPD to each well.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the change in absorbance at 595 nm over a period of 5 minutes at 25°C. The rate of reaction is proportional to the rate of TMPD oxidation.

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value for each compound against both COX-1 and COX-2.

-

Self-Validation System:

-

Positive Control: A known COX inhibitor (Celecoxib) should be run in parallel to validate assay performance.

-

Negative Control: Wells containing enzyme and substrate but no inhibitor represent 100% enzyme activity.

-

Blank: Wells containing all components except the enzyme are used to correct for any non-enzymatic oxidation of TMPD.

Part 5: Future Perspectives and Conclusion

The pyrrolidine scaffold continues to be a highly valuable and versatile core structure in the quest for novel therapeutic agents.[1][3] Its inherent stereochemical and conformational properties provide a robust platform for designing molecules with high potency and selectivity.[4][5] Future research will likely focus on several key areas:

-

Novel Synthetic Methodologies: The development of new, efficient, and stereoselective methods to synthesize complex and diverse pyrrolidine libraries will remain a priority.[16][18]

-

Multitarget Agents: The scaffold is well-suited for designing drugs that can modulate multiple targets simultaneously, an approach that is gaining traction for treating complex diseases like cancer and neurodegenerative disorders.[8][21]

-

Targeted Drug Delivery: Pyrrolidine-based structures can be incorporated into prodrugs or targeted delivery systems to improve pharmacokinetic profiles and reduce systemic toxicity.[8]

References

-

Li Petri, G., Raimondi, M. V., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5). [Link]

-

Ogurtsova, Y. N., et al. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Bhat, M. A., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 8(1), 47. [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

-

Bhat, M. A., et al. (n.d.). Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. Taylor & Francis Online. [Link]

-

(n.d.). New Methodology for the Synthesis of Bioactive Pyrrolidines and Pyrrolidinones. CORDIS, European Commission. [Link]

-

(2025). The Role of Pyrrolidine Derivatives in Modern Drug Discovery. LinkedIn. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers Media S.A.. [Link]

-

(2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. LinkedIn. [Link]

-

Li Petri, G., Raimondi, M. V., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

-

Kamal, A., et al. (2015). Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents. Molecules, 20(8), 13686-13705. [Link]

-

(n.d.). Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity. ResearchGate. [Link]

-

(n.d.). Bioactive compounds containing pyrrolidine. ResearchGate. [Link]

-

Kumar, A., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Arabian Journal of Chemistry, 16(5), 104689. [Link]

-

(n.d.). Asymmetric Synthesis of Novel Bioactive Pyrrolidines for Use in Drug Discovery. ProQuest. [Link]

-

(2025). The Chemistry Behind Neurological Therapies: Focus on Pyrrolidine Derivatives. LinkedIn. [Link]

-

(n.d.). FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate. [Link]

-

(n.d.). Pyrrolidine alkaloids and their promises in pharmacotherapy. ResearchGate. [Link]

-

Sharma, S., et al. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. ChemistrySelect, 7(9), e202103757. [Link]

-

(n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]

-

(n.d.). FDA approved anticonvulsant drugs. ResearchGate. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. [Link]

-

(n.d.). Representative FDA-approved pyrrolidine-containing drugs. ResearchGate. [Link]

-

(2024). Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections. PubMed. [Link]

-

(2024). Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections. ACS Medicinal Chemistry Letters. [Link]

-

Staszewska-Krajewska, O., et al. (2023). Synthesis and in Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. International Journal of Molecular Sciences, 24(23), 16867. [Link]

-

(2024). Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections. ACS Publications. [Link]

-

Al-Wahaibi, L. H., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(24), 5532. [Link]

-

Wu, W., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7348-7356. [Link]

-

(2025). The Role of Pyrrolidines in Modern Drug Discovery. LinkedIn. [Link]

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cordis.europa.eu [cordis.europa.eu]

- 17. researchgate.net [researchgate.net]

- 18. Asymmetric Synthesis of Novel Bioactive Pyrrolidines for Use in Drug Discovery - ProQuest [proquest.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. iris.unipa.it [iris.unipa.it]

- 22. nbinno.com [nbinno.com]

The Versatile Chiral Synthon: A Technical Guide to 3-Pyrrolidin-2-yl-propionic Acid in Asymmetric Synthesis

Introduction: The Enduring Significance of the Chiral Pyrrolidine Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the pyrrolidine ring stands out as a "privileged scaffold."[1] Its prevalence in a vast array of natural products, pharmaceuticals, and bioactive molecules underscores its utility in constructing complex molecular architectures.[2][3] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[4] When chirality is introduced, the value of the pyrrolidine scaffold is further amplified, enabling the synthesis of enantiomerically pure compounds with distinct pharmacological profiles.[1]

This guide focuses on a particularly valuable chiral building block: 3-pyrrolidin-2-yl-propionic acid. With its defined stereochemistry at the C2 position and a functionalizable propionic acid side chain, this molecule serves as a versatile synthon for introducing a chiral pyrrolidine moiety into a target structure. Its application spans from the synthesis of potent enzyme inhibitors to the construction of complex natural product analogues. This document will provide an in-depth exploration of the synthesis and application of this compound, offering both theoretical understanding and practical insights for researchers in organic synthesis and drug development.

Strategic Synthesis of Enantiopure this compound

The primary challenge in synthesizing this compound lies in establishing and maintaining the desired stereochemistry at the C2 position. The most common and reliable strategy is to leverage the "chiral pool," starting from readily available and inexpensive enantiopure precursors. L-proline and D-proline are ideal starting materials, providing the core pyrrolidine ring with the desired absolute configuration from the outset.[5][6]

The general synthetic approach involves the protection of the pyrrolidine nitrogen, followed by a two-carbon homologation of the C2 carboxylic acid to introduce the propionic acid side chain. This is typically achieved through established C-C bond-forming reactions. The choice of protecting group for the pyrrolidine nitrogen is crucial, as it must be stable to the conditions of the chain extension reactions and readily cleavable at a later stage. The tert-butoxycarbonyl (Boc) group is a common and effective choice due to its stability and ease of removal under acidic conditions.

Below is a representative, field-proven protocol for the synthesis of (S)-3-pyrrolidin-2-yl-propionic acid, constructed from established methodologies for analogous transformations.

Representative Synthetic Workflow

Caption: Synthetic workflow for (S)-3-pyrrolidin-2-yl-propionic acid.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of N-Boc-L-proline

-

Dissolve L-proline (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Concentrate the mixture in vacuo to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate.

-

Acidify the aqueous layer to pH 2-3 with 1M aqueous hydrochloric acid.

-

Extract the product with ethyl acetate (3x).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-L-proline as a white solid.

Step 2: Synthesis of N-Boc-L-prolinol

-

Dissolve N-Boc-L-proline (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -15 °C.

-

Add N-methylmorpholine (NMM, 1.1 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq), maintaining the temperature below -10 °C.

-

Stir the resulting suspension at -15 °C for 30 minutes.

-

Filter the mixture to remove the N-methylmorpholine hydrochloride precipitate.

-

In a separate flask, dissolve sodium borohydride (NaBH₄, 2.0 eq) in water and cool to 0 °C.

-

Add the cold mixed anhydride solution dropwise to the NaBH₄ solution.

-

Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of 1M HCl.

-

Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford N-Boc-L-prolinol.

Step 3: Synthesis of N-Boc-2-(iodomethyl)pyrrolidine

-

To a solution of N-Boc-L-prolinol (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (1.5 eq) in toluene, add iodine (1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Filter the reaction mixture and wash the filtrate with saturated aqueous sodium thiosulfate solution.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield N-Boc-2-(iodomethyl)pyrrolidine.

Step 4: Synthesis of Diethyl 2-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-ylmethyl)malonate

-

To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C, add diethyl malonate (1.2 eq) dropwise.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of N-Boc-2-(iodomethyl)pyrrolidine (1.0 eq) in anhydrous THF dropwise.

-

Heat the reaction mixture to reflux and stir overnight.

-

Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Step 5: Synthesis of N-Boc-(S)-3-pyrrolidin-2-yl-propionic acid

-

Dissolve the alkylated malonate (1.0 eq) in a mixture of ethanol and 2M aqueous sodium hydroxide.

-

Heat the mixture to reflux and stir for 4-6 hours until saponification is complete.

-

Cool the reaction mixture and concentrate in vacuo to remove the ethanol.

-

Acidify the aqueous residue to pH 1 with concentrated hydrochloric acid.

-

Heat the mixture to 80-90 °C for 2-4 hours to effect decarboxylation.

-

Cool to room temperature and extract the product with ethyl acetate (3x).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Step 6: Synthesis of (S)-3-Pyrrolidin-2-yl-propionic acid (Final Product)

-

Dissolve N-Boc-(S)-3-pyrrolidin-2-yl-propionic acid (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (TFA, 10 eq) or a saturated solution of HCl in diethyl ether.

-

Stir the reaction at room temperature for 2-4 hours until deprotection is complete (monitor by TLC).

-

Concentrate the reaction mixture in vacuo to yield the crude product, which can be purified by recrystallization or ion-exchange chromatography to give the final product as its corresponding salt.

| Step | Key Reagents | Typical Yield (%) | Purity (%) |

| 1 | (Boc)₂O, NaOH | >95 | >98 |

| 2 | Ethyl Chloroformate, NaBH₄ | 85-95 | >95 |

| 3 | I₂, PPh₃, Imidazole | 70-85 | >95 |

| 4 | Diethyl Malonate, NaH | 60-75 | >90 |

| 5 | NaOH, HCl | 80-90 | >95 |

| 6 | TFA or HCl | >95 | >98 |

Applications in the Synthesis of Biologically Active Molecules

The utility of this compound and its derivatives as chiral building blocks is demonstrated in the synthesis of a variety of pharmaceuticals. The pyrrolidine ring often serves as a rigid scaffold to correctly orient pharmacophoric groups, while the propionic acid handle provides a convenient point for further elaboration or linkage to other molecular fragments.

Case Study: Angiotensin-Converting Enzyme (ACE) Inhibitors

A prominent example of the application of chiral pyrrolidine derivatives is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure.[5] Captopril, one of the earliest ACE inhibitors, features a proline moiety.[2] The synthesis of more complex ACE inhibitors often involves the use of functionalized pyrrolidine building blocks. The this compound scaffold can be envisioned as a key component in the synthesis of novel ACE inhibitors, where the carboxylic acid can mimic the C-terminal carboxylate of peptide substrates, and the pyrrolidine ring provides a constrained backbone.

Incorporation into Peptide and Peptidomimetic Scaffolds

This compound can be considered a β-amino acid analogue of proline. Its incorporation into peptide chains can induce specific conformational constraints, which is a valuable strategy in the design of peptidomimetics with enhanced stability and biological activity. The propionic acid moiety allows for standard amide bond formation, making it compatible with both solid-phase and solution-phase peptide synthesis.

Logical Flow of Application

Caption: Application workflow of the chiral building block.

Conclusion and Future Outlook

This compound is a powerful and versatile chiral building block in asymmetric synthesis. Its straightforward preparation from the chiral pool, coupled with its bifunctional nature, makes it an attractive synthon for the construction of complex, enantiomerically pure molecules. The ability to introduce a conformationally constrained pyrrolidine ring with a readily functionalizable side chain has cemented its role in the development of novel therapeutics. As the demand for stereochemically defined drug candidates continues to grow, the importance of chiral building blocks like this compound will undoubtedly increase, paving the way for the discovery of next-generation pharmaceuticals.

References

-

Taylor & Francis. (2003). Synthesis and Structure Determination of (2S, 2′S)-3-Phenyl-2-(pyrrolidin-2′-yl)- propionic Acid. Synthetic Communications, 33(22), 3913-3918. [Link]

-

Smolobochkin, A., Gazizov, A., Appazov, N., Sinyashin, O., & Burilov, A. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. [Link]

-

ResearchGate. (n.d.). Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones. Retrieved January 14, 2026, from [Link]

-

MDPI. (2021). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. Molecules, 26(16), 4948. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Pyrrolidine-2-carboxylic acid (L-Proline). Retrieved January 14, 2026, from [Link]

-

MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(19), 6958. [Link]

-

PubMed. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. [Link]

-

National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PubMed Central. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

ResearchGate. (n.d.). Synthesis and Structure Determination of (2S, 2′S)‐3‐Phenyl‐2‐(pyrrolidin‐2′‐yl)propionic Acid. Retrieved January 14, 2026, from [Link]

-

Royal Society of Chemistry. (2016). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 14(3), 856-860. [Link]

-

National Center for Biotechnology Information. (n.d.). Stereoselective Synthesis of Quaternary Proline Analogues. PubMed Central. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2012). Studies on pyrrolidinones. Synthesis of 4,5-fused-3-hydroxypyridinyl-2-propionic acid derivatives. Tetrahedron, 68(4), 1117-1127. [Link]

-

ResearchGate. (2008). Synthesis and Properties of Novel Chiral Ionic Liquids from l-Proline. Australian Journal of Chemistry, 61(7), 521. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. Retrieved January 14, 2026, from [Link]

-

MDPI. (2018). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Catalysts, 8(12), 617. [Link]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to 3-Pyrrolidin-2-yl-propionic Acid

Introduction

In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents.[1][2] Its prevalence is not a matter of chance, but a testament to the unique conformational and stereochemical properties it imparts to a molecule, often enhancing potency, selectivity, and pharmacokinetic profiles.[3][4] This guide delves into the technical intricacies of a key exemplar of this structural class: 3-Pyrrolidin-2-yl-propionic acid. While a singular moment of "discovery" for this compound is not the focal point of its history, its significance has emerged through its critical role as a versatile synthetic intermediate. This is most notably demonstrated in the synthesis of highly potent anticancer agents, such as dolastatin 10 analogues.[5][6] This document will provide an in-depth exploration of its synthesis, properties, and its pivotal application as a building block in the development of complex, biologically active molecules. We will dissect the causality behind its utility, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties of the Core Scaffold

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design. The data presented below, sourced from PubChem, provides a summary of its key computed and experimental properties. The specific stereochemistry, particularly of the (R)-enantiomer, is often crucial for biological activity.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₂ | [7] |

| Molecular Weight | 143.18 g/mol | [7] |

| IUPAC Name | 3-pyrrolidin-2-ylpropanoic acid | [7] |

| CAS Number | 18325-18-3 | [7] |

| XLogP3-AA (Computed) | -2.1 | [8] |

| Hydrogen Bond Donor Count | 2 | [7] |

| Hydrogen Bond Acceptor Count | 3 | [7] |

| Rotatable Bond Count | 3 | [7] |

Synthesis of the this compound Scaffold

The synthesis of this compound and its derivatives is a critical aspect of its utility. Stereoselective synthesis is often paramount, as the biological activity of the final complex molecule is frequently dependent on the precise three-dimensional arrangement of its constituent parts.[9] One common and efficient approach to synthesizing derivatives of this scaffold begins with the readily available and chiral amino acid, L-proline.[10]

Illustrative Synthetic Workflow: Stereoselective Synthesis of a Phenyl-Substituted Derivative

The following workflow illustrates a general strategy for the stereoselective synthesis of a derivative, (2S, 2′S)-3-phenyl-2-(pyrrolidin-2′-yl)propionic acid, which highlights the key transformations involved in constructing this class of molecules.[10]

Caption: A generalized workflow for the stereoselective synthesis of a this compound derivative starting from L-proline.

Experimental Protocol: A Representative Synthetic Step

While a complete, detailed protocol for the synthesis of the parent this compound is not explicitly detailed in the provided search results, a representative procedure for a coupling step in the synthesis of a dolastatin 10 analogue intermediate is described. This highlights the practical chemistry involved in utilizing such building blocks.

Objective: To couple a protected dipeptide with a phenylalanine methyl ester.

Materials:

-

Boc-protected dipeptide (e.g., Boc-Dap(4-N3)-phenyloxazolidinone)

-

Phenylalanine methyl ester (H-Phe-OMe)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

-

1-Hydroxybenzotriazole hydrate (HOBt)

-

Anhydrous solvent (e.g., Dichloromethane or Dimethylformamide)

-

Stirring apparatus and inert atmosphere setup

Procedure:

-

Dissolve the Boc-protected dipeptide in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add HOBt (1.1 equivalents) to the solution and stir until dissolved.

-

Add EDCI (1.2 equivalents) to the reaction mixture and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

-

In a separate flask, prepare a solution of phenylalanine methyl ester (1.1 equivalents) in the anhydrous solvent.

-

Add the solution of the amino acid ester to the activated dipeptide solution.

-

Allow the reaction to proceed at room temperature, monitoring its progress by a suitable analytical technique (e.g., Thin Layer Chromatography or LC-MS).

-

Upon completion, quench the reaction and perform an aqueous workup to remove water-soluble byproducts.

-

Purify the resulting coupled product using column chromatography on silica gel.

Causality of Experimental Choices:

-

EDCI and HOBt: This combination is a classic and highly effective method for amide bond formation. EDCI activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine of the phenylalanine ester. HOBt is added to suppress side reactions and minimize racemization at the chiral centers.

-

Anhydrous Solvent and Inert Atmosphere: These precautions are taken to prevent the hydrolysis of the activated ester intermediate and other moisture-sensitive reagents, ensuring a higher yield of the desired product.

Pivotal Role as a Synthetic Intermediate: The Case of Dolastatin 10 Analogues

The true value of this compound and its derivatives is most profoundly illustrated by their application in the synthesis of dolastatin 10 analogues. Dolastatin 10 is a natural pentapeptide isolated from a marine mollusk and is one of the most potent antimitotic agents ever discovered.[11] However, its scarcity from natural sources and inherent toxicity have driven extensive research into the synthesis of more therapeutically viable analogues.[12] Many of these synthetic analogues, often referred to as auristatins, have found significant use as payloads in antibody-drug conjugates (ADCs).[5]